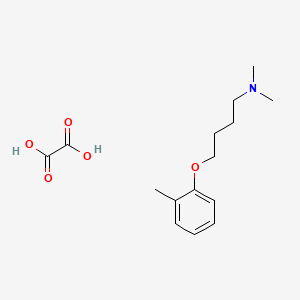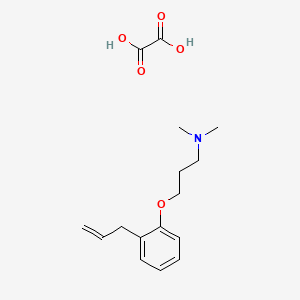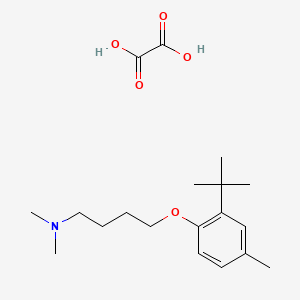![molecular formula C14H20BrNO6 B4043824 2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043824.png)
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Übersicht
Beschreibung
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a complex organic compound with the molecular formula C12H19BrNO2. This compound is known for its unique chemical structure, which includes a bromophenoxy group and a dimethylethanamine moiety. It is used in various scientific research applications due to its distinctive properties.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy compounds.
Oxidation Reactions: Products include phenoxy oxides and related compounds.
Reduction Reactions: Products include amines and alcohols.
Wirkmechanismus
The mechanism of action of 2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The dimethylethanamine moiety can influence neurotransmitter systems, potentially affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromophenoxy)-N,N-dimethylethanamine
- N-[2-(2-bromophenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
- 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Uniqueness
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine is unique due to its specific combination of a bromophenoxy group and a dimethylethanamine moiety. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Eigenschaften
IUPAC Name |
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c1-14(2)6-7-15-8-9-16-12-5-3-4-11(13)10-12;3-1(4)2(5)6/h3-5,10H,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDYMZFOYGNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2,4,6-trimethylphenyl]methanol](/img/structure/B4043748.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043764.png)
![1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide](/img/structure/B4043770.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043778.png)

![1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043786.png)
![4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043810.png)

![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4043826.png)
![10-bromo-3-(propylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4043833.png)


![N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043856.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043869.png)
